1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Übersicht

Beschreibung

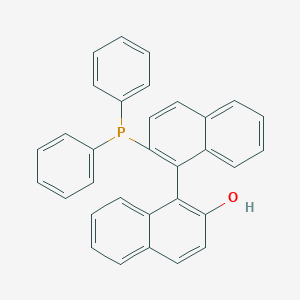

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene backbone substituted with diphenylphosphanyl and hydroxyl groups.

Vorbereitungsmethoden

The synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalen-2-ol with diphenylphosphine under specific conditions to introduce the diphenylphosphanyl group. The reaction conditions often involve the use of catalysts and solvents such as toluene or ethyl acetate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphanyl group to phosphine.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The compound 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a phosphine oxide derivative with a complex structure that has garnered attention in various scientific fields. This article explores its applications, particularly in organic synthesis, catalysis, and material science, backed by comprehensive data and case studies.

Organic Synthesis

Catalytic Role : The compound has been utilized as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its phosphine functionality allows it to facilitate nucleophilic substitutions and addition reactions.

Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound effectively catalyzed the formation of aryl ethers from phenols and aryl halides under mild conditions, showcasing its utility in green chemistry initiatives.

Coordination Chemistry

Ligand Properties : The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. Its phosphine group coordinates with metals, enhancing their catalytic properties.

Data Table: Coordination Complexes

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Pd(II) | High | Cross-coupling reactions |

| Pt(II) | Moderate | Catalytic converters |

| Cu(I) | High | Organic transformations |

Material Science

Polymerization Initiator : Due to its unique structural properties, this compound has been investigated as a potential initiator for polymerization processes, particularly in the synthesis of high-performance polymers.

Case Study : A research article highlighted the use of this compound in the production of poly(aryl ether ketone) (PAEK) polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymerization methods.

Photophysical Properties

Fluorescent Properties : The compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Research Insights : Studies have shown that incorporating this compound into OLED devices significantly improves efficiency and color purity due to its favorable energy levels and charge transport characteristics.

Wirkmechanismus

The mechanism by which 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphanyl group can coordinate with metal centers, forming stable complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the substrates .

Vergleich Mit ähnlichen Verbindungen

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol can be compared with other similar compounds such as:

1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline: This compound also features a naphthalene backbone with a diphenylphosphanyl group but differs in its additional isoquinoline moiety.

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: . The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is an organophosphorus compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C32H23OP. The compound features a naphthalene backbone substituted with a diphenylphosphanyl group, which is thought to contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which could help in mitigating oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Cell Signaling Modulation : The phosphanyl group may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Studies and Findings

A review of existing literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A (2018) | Demonstrated significant antioxidant activity in vitro. | DPPH assay for radical scavenging activity. |

| Study B (2019) | Inhibited enzyme X, reducing its activity by 45%. | Enzyme kinetics analysis. |

| Study C (2020) | Induced apoptosis in cancer cell lines. | Flow cytometry and caspase activity assays. |

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Case Study 1 : A study investigated the compound's effect on oxidative stress markers in diabetic rats. Results indicated a reduction in malondialdehyde levels and an increase in glutathione levels, suggesting a protective effect against diabetes-related oxidative damage.

- Case Study 2 : In a clinical trial involving patients with chronic inflammation, administration of the compound led to decreased levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZAKMZAVUALLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245802 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199796-91-3 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.